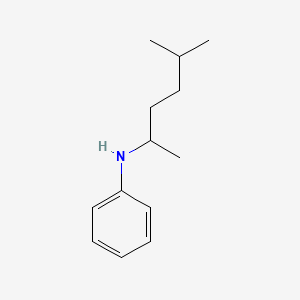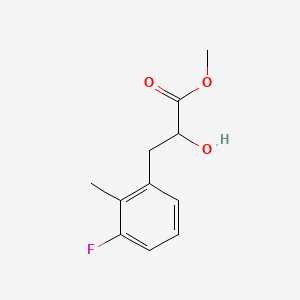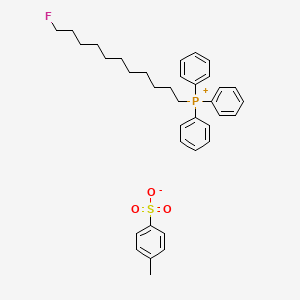
Benzenamine, N-(1,4-dimethylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(1,4-dimethylpentyl)-: is an organic compound with the molecular formula C13H21N. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a 1,4-dimethylpentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,4-dimethylpentyl)- typically involves the alkylation of benzenamine with 1,4-dimethylpentyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzenamine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods: Industrial production of Benzenamine, N-(1,4-dimethylpentyl)- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, N-(1,4-dimethylpentyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzenamine, N-(1,4-dimethylpentyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of alkylated amines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of rubber chemicals, antioxidants, and stabilizers. It is also employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(1,4-dimethylpentyl)- involves its interaction with molecular targets such as enzymes and receptors. The alkyl group attached to the nitrogen atom can influence the compound’s binding affinity and specificity towards these targets. The aromatic ring allows for π-π interactions with aromatic residues in proteins, while the alkyl chain can engage in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds:
Benzenamine (Aniline): The parent compound with a hydrogen atom on the nitrogen.
N,N-Dimethylbenzenamine: A derivative with two methyl groups on the nitrogen.
N-Ethylbenzenamine: A derivative with an ethyl group on the nitrogen.
Uniqueness: Benzenamine, N-(1,4-dimethylpentyl)- is unique due to the presence of the 1,4-dimethylpentyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propiedades
| 71832-34-3 | |
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
N-(5-methylhexan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-11(2)9-10-12(3)14-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
Clave InChI |
HRCRVYGUWWYUHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585295.png)
![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)


![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
![3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)

